molecular formula C14H17N3O2 B2909546 Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate CAS No. 869811-51-8

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate

Katalognummer B2909546
CAS-Nummer: 869811-51-8
Molekulargewicht: 259.309
InChI-Schlüssel: ZNOXLVUEDTYMGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Solubility: Miscible with water, ethanol, and diethyl ether .
  • Chemical Properties :
    • Reactivity: Demonstrates chemoselectivity in tert-butoxycarbonylation reactions for aromatic and aliphatic amines .

Wissenschaftliche Forschungsanwendungen

Chemoselective Tert-Butoxycarbonylation

This compound could potentially be used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines, similar to its related compound “tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate” .

Anticonvulsant Applications

Pyridine derivatives are known for their anticonvulsant properties, which could make this compound useful in the development of new anticonvulsant drugs .

Antimicrobial Agents

Given the antimicrobial activity of various pyridine derivatives, “Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate” may serve as a basis for creating new antimicrobial agents .

Anticancer Research

Pyridine derivatives have been employed in anticancer research. This compound may contribute to the synthesis of new anticancer agents or be used in cancer-related studies .

Antidiabetic Drug Development

The antidiabetic properties of pyridine derivatives suggest that this compound could be explored for its potential in antidiabetic drug development .

Alzheimer’s Disease Research

Pyridine derivatives have been used in research related to Alzheimer’s disease. This compound may have applications in studying or treating this condition .

Cardiovascular Disease Treatment

Research has indicated that pyridine derivatives can be used to treat cardiovascular diseases. This compound might find use in cardiovascular research or therapy .

Bioactive Ligands and Chemosensors

Pyridine derivatives have been studied as bioactive ligands and chemosensors. This compound could potentially be applied in these areas to develop new ligands or sensors .

Safety and Hazards

  • Eye and Skin Irritation : Can cause severe eye and skin irritation .

Wirkmechanismus

Target of Action

The primary target of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.

Eigenschaften

IUPAC Name

tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-6-4-5-7-16-11/h4-7H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXLVUEDTYMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of 2-fluoropyridine (2.6 mL, 30.2 mmol) and tert-butyl 3-cyanoazetidine-1-carboxylate (I-1, 5.0 g, 27.5 mmol) in THF (200 mL) at room temperature was treated with LHMDS (55 mL of a 1.0 M solution in THF, 55 mmol). After 6 h, the reaction mixture was poured into saturated aqueous NH4Cl (200 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate (I-2) as a yellow-brown oil. Analytical LCMS: single peak (214 nm), 3.004 min. This material was used in subsequent reactions without further purification.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.